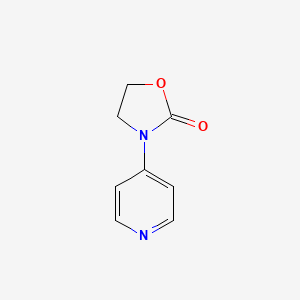
3-(Pyridin-4-yl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-4-yl)oxazolidin-2-one is a heterocyclic organic compound that features both a pyridine ring and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)oxazolidin-2-one typically involves the reaction of 4-pyridinecarboxaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the oxazolidinone ring. One common method involves the use of 2-aminoethanol as the amine source. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
化学反应分析
Types of Reactions: 3-(Pyridin-4-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce oxazolidines .
科学研究应用
3-(Pyridin-4-yl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is used in the production of various fine chemicals and intermediates
作用机制
The mechanism of action of 3-(Pyridin-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting protein synthesis and leading to bacterial cell death .
相似化合物的比较
3-(Pyrimidin-4-yl)oxazolidin-2-one: This compound is structurally similar but contains a pyrimidine ring instead of a pyridine ring.
Linezolid: A well-known oxazolidinone antibiotic that also inhibits bacterial protein synthesis.
Uniqueness: 3-(Pyridin-4-yl)oxazolidin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring and an oxazolidinone ring makes it a versatile scaffold for drug development .
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
3-pyridin-4-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h1-4H,5-6H2 |
InChI 键 |
RJMWGKKFPATHCI-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)N1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)
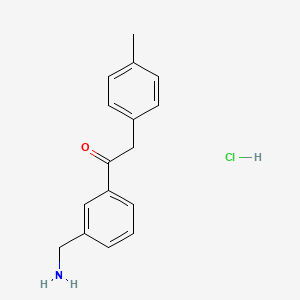

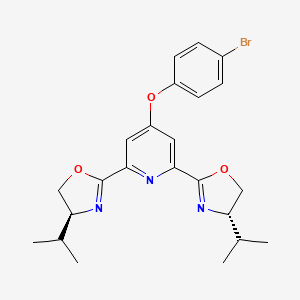
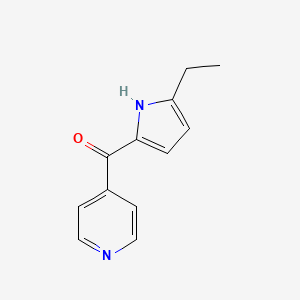

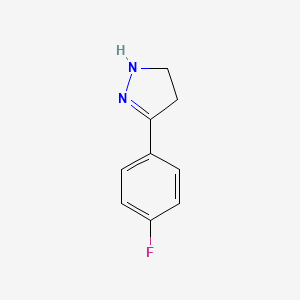
![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)


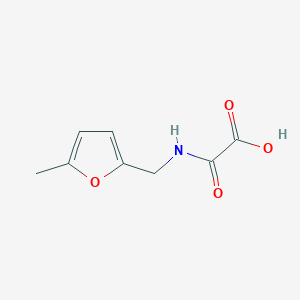
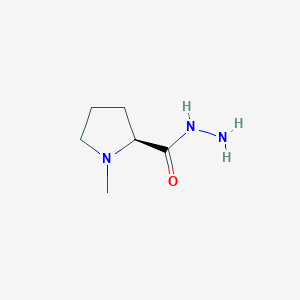
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
